molecular formula C18H12ClNO2 B5419508 2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline

2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline

Cat. No.: B5419508
M. Wt: 309.7 g/mol
InChI Key: PAYMZWQCXKIANC-SOFGYWHQSA-N
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Description

2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline is an organic compound that features a quinoline core substituted with a 6-chloro-1,3-benzodioxole moiety via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloro-1,3-benzodioxole and quinoline derivatives.

    Coupling Reaction: A common method involves a Heck reaction, where the 6-chloro-1,3-benzodioxole is coupled with a quinoline derivative in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 100-150°C).

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Heck reaction with optimizations for cost-effectiveness and yield. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethenyl linkage to an ethyl linkage.

    Substitution: The chloro group on the benzodioxole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Amino or thio-substituted benzodioxole derivatives.

Scientific Research Applications

2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the quinoline core.

    Quinoline derivatives: Compounds like chloroquine and quinine, which have different substituents on the quinoline ring.

Uniqueness

2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline is unique due to its combination of the quinoline core and the 6-chloro-1,3-benzodioxole moiety, which imparts distinct electronic and biological properties. This combination enhances its potential for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO2/c19-15-10-18-17(21-11-22-18)9-13(15)6-8-14-7-5-12-3-1-2-4-16(12)20-14/h1-10H,11H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYMZWQCXKIANC-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC3=NC4=CC=CC=C4C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC4=CC=CC=C4C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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